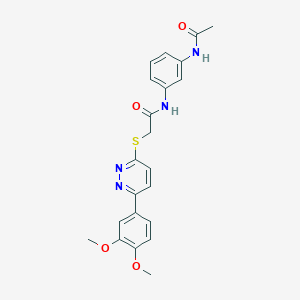

![molecular formula C15H17FN4O2S2 B2417891 2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole CAS No. 1421469-13-7](/img/structure/B2417891.png)

2-[(Dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

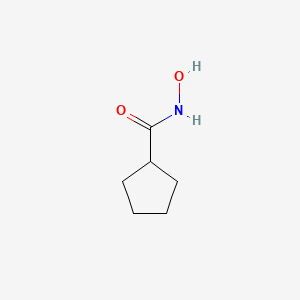

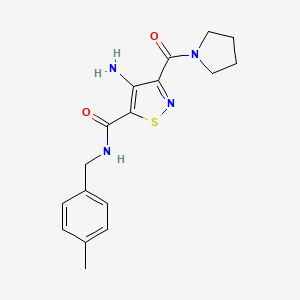

This compound, also known by its IUPAC name 2-[(dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole, has a molecular formula of C15H17FN4O2S2 and a molecular weight of 368.45. It is a derivative of imidazo[2,1-b]thiazole, a heterocyclic compound that has shown potential in anticancer activities .

Synthesis Analysis

The synthesis of similar compounds involves the formylation of 6-aryl imidazo[2,1-b]thiazoles using the Vilsmeier-Haack (V-H) reaction . The V-H reagent is prepared by adding POCl3 into a stirred solution of DMF in CHCl3 at 0–5 °C .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, thiazole derivatives have been highlighted as potential antiproliferative agents against several human cancer cell lines .Scientific Research Applications

Enaminones as Building Blocks in Heterocyclic Preparations

- Synthesis and Biological Activities : This compound is a type of enaminone, used extensively as building blocks in organic synthesis. Enaminones have been found to exhibit a range of biological activities, such as antitumor, antibacterial, and anticonvulsant properties. Imidazoles, a part of this compound's structure, are present in compounds with antiasthmatic, anti-inflammatory, antiulcerative, antithrombotic, fungicidal, and herbicidal activities. Some imidazo[2,1-b]thiazoles have shown activity against various cancer cell lines (Gomha & Abdel‐Aziz, 2012).

Synthesis and Study of Analgesic and Antiinflammatory Activities

- Analgesic and Antiinflammatory Properties : Imidazo[2,1-b]thiazole derivatives, including the compound , contain analgesic and anti-inflammatory activities. These properties were confirmed through the synthesis of related compounds (Chumakov et al., 1999).

Synthesis, X-ray Crystal Structure Determination, and Antiinflammatory Activity

- Structure-Activity Relationship : The compound's structure has been analyzed in studies exploring its regioisomers. These studies include X-ray crystallography and evaluation of anti-inflammatory activities, demonstrating its potential as an anti-inflammatory agent (Shilcrat et al., 1991).

Synthesis and Pesticidal Activities

- Pesticidal Activities : The compound has been examined for its effectiveness against mosquito larvae and phytopathogenic fungi, showing potential as a candidate for controlling mosquito-borne diseases and plant diseases (Choi et al., 2015).

Synthesis of New Compounds and Antimicrobial Activities

- Antimicrobial Activity : Various derivatives of this compound have been synthesized and tested for antimicrobial activities against a range of bacteria and fungi. Some of these derivatives have shown promising results, making them candidates for further exploration in antimicrobial research (Ur et al., 2004).

Mechanism of Action

Future Directions

properties

IUPAC Name |

2-[(dimethylsulfamoylamino)methyl]-6-(4-fluorophenyl)-3-methylimidazo[2,1-b][1,3]thiazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17FN4O2S2/c1-10-14(8-17-24(21,22)19(2)3)23-15-18-13(9-20(10)15)11-4-6-12(16)7-5-11/h4-7,9,17H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQGBKDHJNTUNDF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC2=NC(=CN12)C3=CC=C(C=C3)F)CNS(=O)(=O)N(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17FN4O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

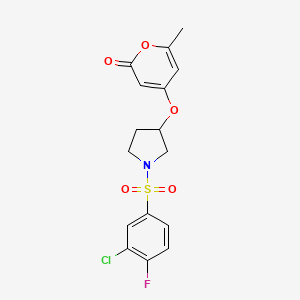

![2-[(4-Bromophenyl)sulfanyl]nicotinaldehyde](/img/structure/B2417812.png)

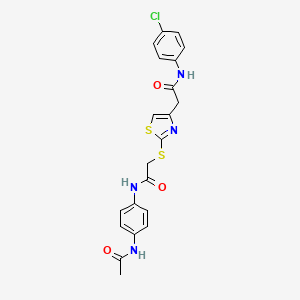

![5-[3-(2-Tert-butylbenzimidazol-1-yl)azetidin-1-yl]-3-methyl-1,2,4-thiadiazole](/img/structure/B2417819.png)

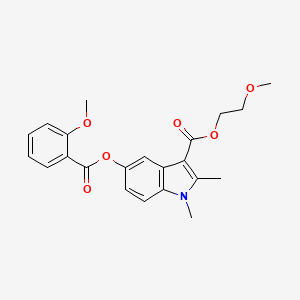

![(2S,4S)-5-Ethoxy-2-fluoro-4-[(2-methylpropan-2-yl)oxycarbonylamino]-5-oxopentanoic acid](/img/structure/B2417820.png)

![3-((4-chlorophenyl)sulfonyl)-N-(4-isopropylphenyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2417829.png)

![N-[2-amino-1-(aminocarbonothioyl)-2-oxoethyl]nicotinamide](/img/structure/B2417831.png)